molecular formula C9H9BrO2 B1524454 1-(3-Bromophenoxy)propan-2-one CAS No. 853402-77-4

1-(3-Bromophenoxy)propan-2-one

Cat. No. B1524454
M. Wt: 229.07 g/mol
InChI Key: LGUCAJHCWJFEEJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)propan-2-one, or 3-bromophenoxy propanone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of heterocyclic compounds and as a reactant in organic synthesis. In addition, 3-bromophenoxy propanone has been used in a variety of scientific research applications, including in the study of enzyme kinetics and drug metabolism.

Scientific Research Applications

Mechanisms and Chemical Syntheses

  • Nucleophilic Attack Mechanisms : Studies have shown the regioselective nucleophilic attack on π-allyl Pd complexes, leading to the synthesis of compounds like 1,2-diphenoxy-2-propene. These findings are crucial for understanding the chemical behavior and potential applications of bromophenoxy derivatives in synthetic chemistry (Organ, Miller, & Konstantinou, 1998).

  • Antibacterial Applications : Research into bio-based monomers derived from niacin, incorporating into dental resin systems, highlights the potential antibacterial applications of compounds related to "1-(3-Bromophenoxy)propan-2-one". This could pave the way for developing new dental materials with enhanced antibacterial properties (Li, Yu, Liu, Deng, & He, 2019).

  • Enantioenriched Synthesis : Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, offering a pathway to valuable precursors of antimicrobial agents. This approach demonstrates the versatility of bromophenoxy derivatives in synthesizing bioactive compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

  • Metallophthalocyanines Synthesis : The development of new metal-free and metallophthalocyanines, incorporating "1-(3-Bromophenoxy)propan-2-one" derivatives, showcases the compound's utility in creating materials with potential applications in catalysis, photodynamic therapy, and as colorants (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

  • Dopamine Beta-Hydroxylase Inhibition : Research on the mechanism-based inhibition of dopamine beta-hydroxylase by bromophenol derivatives indicates potential therapeutic applications in modulating catecholamine levels, relevant to neurological disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

properties

IUPAC Name

1-(3-bromophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUCAJHCWJFEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenoxy)propan-2-one

Synthesis routes and methods

Procedure details

3-Bromophenol (6.27 g, 36 mmol) and cesium carbonate (20. g, 61.2 mmol) were dissolved in DMF (50 mL) and stirred for 15 minutes at room temperature. Chloroacetone (4.3 mL, 54 mmol) was added and the reaction stirred for 1 hour and was submitted to aqueous workup. Purification by silica gel chromatography (0-50% EtOAc in hexanes) afforded the title compound.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
61.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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